molecular formula C16H13NS B3048574 2-(N,N-Diphenylamino)thiophene CAS No. 174904-78-0

2-(N,N-Diphenylamino)thiophene

Cat. No.: B3048574
CAS No.: 174904-78-0
M. Wt: 251.3 g/mol
InChI Key: BVSRQQLDLMFUCZ-UHFFFAOYSA-N
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Description

2-(N,N-Diphenylamino)thiophene (CAS 174904-78-0) is an organic compound with the molecular formula C16H13NS and a molecular weight of 251.35 g/mol. This compound, which features a thiophene unit linked to a diphenylamino group, is a valuable building block in materials science. It is primarily utilized in the development of advanced organic electronic devices. Research highlights its application as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells due to the combination of the electron-rich diphenylamino moiety with the conjugated thiophene system . These structures are integral to π-conjugated systems where they facilitate charge transfer and transport . The compound serves as a key precursor in the synthesis of more complex oligomeric and polymeric structures, which are studied for their redox properties and the stability of their charged states using techniques like spectroelectrochemistry . This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diphenylthiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NS/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSRQQLDLMFUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436697
Record name 2-(N,N-Diphenylamino)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174904-78-0
Record name 2-(N,N-Diphenylamino)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 N,n Diphenylamino Thiophene

Direct Synthesis Routes for 2-(N,N-Diphenylamino)thiophene

Direct synthesis focuses on the construction of the core this compound structure. While multicomponent reactions can build the thiophene (B33073) ring, cross-coupling reactions are the most common and direct methods for attaching the diphenylamino moiety.

The Gewald reaction is a powerful multicomponent method for synthesizing 2-aminothiophenes. The classic approach involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base catalyst.

The general mechanism begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the α-carbon and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. While highly versatile for producing a wide array of substituted 2-aminothiophenes, the Gewald synthesis directly yields a primary amino group (-NH2) at the C2 position.

Therefore, the Gewald reaction is not a direct route to this compound, which is a tertiary amine. Instead, it serves as a foundational method to synthesize the 2-aminothiophene scaffold, which would then require subsequent N-arylation steps to introduce the two phenyl groups.

Table 1: Key Features of the Gewald Aminothiophene Synthesis

Feature Description
Reactants Carbonyl compound (ketone/aldehyde), activated nitrile, elemental sulfur
Catalyst Typically a base (e.g., triethylamine, morpholine, piperidine)
Product Substituted 2-aminothiophene (primary amine)
Applicability Indirect route to this compound

Transition metal-catalyzed cross-coupling reactions represent the most direct and widely used strategy for the synthesis of this compound. These methods create a carbon-nitrogen bond between a thiophene ring and diphenylamine (B1679370). The two principal reactions employed for this purpose are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly efficient method for forming C-N bonds. The reaction couples an aryl halide or triflate (in this case, a 2-halothiophene) with an amine (diphenylamine). It is characterized by its high functional group tolerance and generally milder reaction conditions compared to the Ullmann condensation. A typical catalytic system consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos are often employed to enhance catalytic activity. youtube.com A base, commonly a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to facilitate the reaction. nih.govacsgcipr.org

Ullmann Condensation: This is a classic copper-catalyzed method for C-N bond formation. The traditional Ullmann reaction requires harsh conditions, including high temperatures (often >200°C) and stoichiometric amounts of copper. However, modern variations utilize copper(I) catalysts in combination with ligands (such as phenanthrolines or diamines) to proceed under milder conditions. The Ullmann condensation typically involves coupling an aryl halide (2-halothiophene) with an amine (diphenylamine) in the presence of a copper catalyst and a base.

Table 2: Comparison of Cross-Coupling Reactions for Synthesis

Reaction Catalyst Typical Ligands Base Conditions
Buchwald-Hartwig Palladium (e.g., Pd₂(dba)₃) Bulky phosphines (e.g., XPhos) NaOt-Bu, Cs₂CO₃ Milder (80-120°C)
Ullmann Copper (e.g., CuI) Phenanthrolines, diamines K₂CO₃, Cs₂CO₃ Harsher (often >150°C)

A representative procedure for the synthesis of this compound utilizes the Buchwald-Hartwig amination. This method provides a direct and efficient route from commercially available starting materials.

An illustrative laboratory procedure is as follows: A reaction vessel is charged with palladium(II) acetate (B1210297) (Pd(OAc)₂), a suitable phosphine ligand such as XPhos, and a base, typically cesium carbonate (Cs₂CO₃). The vessel is purged with an inert gas (e.g., argon). Anhydrous toluene (B28343) is added, followed by 2-bromothiophene (B119243) and diphenylamine. The reaction mixture is then heated, typically at a temperature ranging from 80°C to 110°C, until the reaction is complete as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the mixture is cooled, diluted with a solvent like ethyl acetate, and filtered. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography on silica (B1680970) gel, to yield pure this compound. nih.govorganic-chemistry.org

Functionalization Strategies for this compound Derivatives

Further modification of the this compound core is essential for tuning its electronic and physical properties. Functionalization can occur on the thiophene ring or the peripheral phenyl rings.

The thiophene ring is highly susceptible to electrophilic substitution, particularly at the C5 position, which is activated by the strong electron-donating diphenylamino group at C2. Halogenation, most commonly bromination, provides a versatile handle for subsequent cross-coupling reactions.

Halogenation: Bromination at the C5 position can be achieved selectively under mild conditions using an electrophilic bromine source such as N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The high reactivity of the thiophene ring, enhanced by the amino substituent, allows for facile and high-yielding installation of a bromine atom at the vacant α-position.

Subsequent Cross-Coupling: The resulting 5-bromo-2-(N,N-diphenylamino)thiophene is a key intermediate for introducing a wide variety of substituents via transition metal-catalyzed cross-coupling reactions. Common examples include:

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, leading to π-extended systems. sigmaaldrich.comorganic-chemistry.org

Stille Coupling: Coupling with organostannanes.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Coupling with terminal alkynes.

This two-step sequence of halogenation followed by cross-coupling is a powerful strategy for creating complex derivatives with tailored properties. osti.gov

The electronic properties of this compound can be modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

Introduction of Electron-Withdrawing Groups: EWGs are typically introduced via electrophilic aromatic substitution reactions, which are directed to the electron-rich C5 position of the thiophene ring.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). stackexchange.com For highly activated rings like this compound, milder conditions can often be used. The resulting ketone can serve as a precursor for further functionalization.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and DMF. wikipedia.orgnih.gov This is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org

Introduction of Electron-Donating Groups: Direct introduction of EDGs like alkyl or alkoxy groups via electrophilic substitution is generally not feasible. Instead, these groups are typically incorporated in one of two ways:

Using a Pre-functionalized Thiophene: The synthesis can start with a thiophene ring that already contains the desired donating group before the cross-coupling reaction to attach the diphenylamino moiety.

Modification of an Existing Functional Group: An EWG can be converted into an EDG. For example, a carbonyl group introduced via Friedel-Crafts acylation can be reduced to an alkyl group using methods like the Wolff-Kishner or Clemmensen reduction.

The strategic placement of EWGs and EDGs allows for precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com

Derivatization at the Thiophene Ring and Amino Group

The structure of this compound offers multiple sites for chemical modification. Derivatization is often focused on the thiophene ring, particularly at the 5-position, which is highly activated by the electron-donating diphenylamino group.

Spectroelectrochemical studies have investigated various 2-diphenylamino-substituted thiophenes with different substitution patterns at the 5-position of the thiophene moiety. nih.gov This substitution is a key strategy for modulating the electronic properties of the molecule and influencing the pathways of subsequent reactions, such as oxidative coupling. nih.gov While the available research primarily highlights modifications at the 5-position, standard electrophilic substitution reactions known for thiophenes, such as halogenation, formylation, or acylation, could potentially be applied to introduce a wider range of functional groups onto the thiophene ring.

A summary of derivatization focused on the thiophene ring is presented below.

Position Type of Derivatization Purpose/Effect Reference
5-positionSubstitutionTo study the influence of substituents on the type of oxidative coupling reactions and the stability of cationic intermediates. nih.gov

Oxidative Coupling Reactions of N,N-Disubstituted 2-Aminothiophenes

N,N-disubstituted 2-aminothiophenes, including this compound, are susceptible to oxidative coupling, a process that can be initiated chemically or electrochemically. This process is fundamental to the formation of dimers, oligomers, and polymers with conjugated backbones, which are of interest in materials science. acs.orgresearchgate.net

The oxidation of 2-diphenylamino-substituted thiophenes has been studied in detail using cyclovoltammetric and spectroelectrochemical methods (ESR, UV/Vis/NIR). nih.gov The initial step in the oxidation process is the formation of a radical cation. nih.gov The subsequent fate of this reactive intermediate is highly dependent on the substitution pattern of the parent molecule. nih.gov

These radical cations can undergo several consecutive reactions, leading to a variety of products: nih.gov

Radical Dimers: The initial coupling of two radical cations.

Dehydrodimers: Further oxidation and deprotonation lead to stable dimeric structures. The type of linkage formed is influenced by substituents. Observed structures include 2,2'-bithiophenes, 3,3'-bithiophenes, and benzidine-type (phenyl-phenyl) linkages. nih.gov

Oligomers/Polymers: If the 5-position of the thiophene ring is unsubstituted, the radical cations can be transformed into 2,2'-bithiophene (B32781) dimers and further oligomerize. nih.gov

For certain derivatives, such as N,N'-bis(2-diphenylamino-5-thienyl)-substituted phenylene-1,4-diamines, the radical cations and dications are notably stable and have been unambiguously identified. nih.gov The specific coupling pathway (thiophene-thiophene vs. phenyl-phenyl) can be controlled by the strategic placement of substituents, which can be monitored in detail by in situ spectroelectrochemistry. nih.gov

The table below summarizes the products formed from the oxidative coupling of 2-(diphenylamino)-thiophenes based on their substitution.

Substitution Pattern Intermediate Species Primary Coupling Products Reference
Unsubstituted at 5-positionRadical Cations2,2'-Bithiophene dimers and oligomers nih.gov
Variably SubstitutedRadical Cations, DicationsRadical dimers, Dehydrodimers (2,2'-bithiophene, 3,3'-bithiophene, or benzidine (B372746) structure) nih.gov
N,N'-bis(2-diphenylamino-5-thienyl)-substituted phenylene-1,4-diaminesStable Radical Cations and DicationsPrimarily stable cationic species; 2,2'-bithiophene dimers if 5-position is free nih.gov

Electronic Structure and Theoretical Investigations of 2 N,n Diphenylamino Thiophene

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

DFT calculations are a powerful tool for examining the molecular and electronic characteristics of organic compounds like DPTA. diva-portal.org These studies offer insights into the fundamental properties that govern its performance in various applications.

HOMO-LUMO Energy Levels and Band Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a key parameter for materials used in organic electronics. acs.org

Theoretical calculations for DPTA reveal a HOMO-LUMO gap of approximately 4.52 eV in the gas phase. rsc.org The electron-donating nature of DPTA is largely attributed to the significant contribution of the nitrogen lone pair electrons to the HOMO. researchgate.net In comparison to its analog, triphenylamine (B166846) (TPA), the presence of the thiophene (B33073) ring in DPTA contributes to the character of the LUMO. diva-portal.orgresearchgate.netkaist.ac.kr This distinction helps to explain the improved performance of donor-π-acceptor molecules incorporating the DPTA moiety in photo-energy conversion devices. researchgate.netkaist.ac.kr

For context, a related molecule, 2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile, which features a more complex structure, has a calculated HOMO level of -5.4 eV and a LUMO level of -3.8 eV, resulting in a smaller optical bandgap of 1.6 eV. vulcanchem.com Another study on a series of thiophene-based dyes found that the introduction of different end-capped acceptors significantly influences the HOMO-LUMO energy gap, with values ranging from 1.88 eV to 2.01 eV. acs.org

MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Method
2-(N,N-Diphenylamino)thiophene (DPTA) (gas phase)--4.52B3LYP/6-31G(d,p) rsc.org
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile-5.4-3.81.6DFT vulcanchem.com
FUIC (Reference Molecule)-5.38-3.381.99DFT acs.org
FUIC-6 (Designed Molecule)-5.81-3.931.88DFT acs.org

Molecular Orbitals and Electron Density Distribution

The distribution of electron density in the frontier molecular orbitals (HOMO and LUMO) provides insight into the charge transfer characteristics of the molecule. In DPTA, the HOMO is primarily localized on the N,N-diphenylamino moiety, reflecting its role as the electron-donating part of the molecule. researchgate.netnih.gov The nitrogen lone pair electrons (p_z) make a significant contribution to the HOMO. diva-portal.orgresearchgate.netkaist.ac.kr

Conversely, the LUMO has a notable contribution from the sulfur atom of the thiophene ring. diva-portal.orgresearchgate.netkaist.ac.kr This distribution facilitates intramolecular charge transfer from the diphenylamino group to the thiophene unit upon excitation. The delocalization of the HOMO across the entire molecule is a common feature in related quinoidal thiophene dyes. researchgate.net

Conformation and Geometric Parameters in the Ground State

The ground-state geometry of DPTA has been optimized using DFT calculations. These studies confirm an almost coplanar arrangement between the thiophene ring and the phenyl rings of the diphenylamino group. rsc.org This planarity facilitates electronic coupling and enhances intramolecular charge transfer. rsc.org In more complex structures, such as 2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile, a planar geometry is maintained between the thiophene and malononitrile (B47326) groups, while the diphenylamino unit adopts a twisted conformation to minimize steric hindrance. vulcanchem.com

MoleculeParameterValueMethod
This compound (DPTA)ConformationAlmost coplanar between thiophene and phenyl ringsB3LYP/6-31G(d,p) rsc.org
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrileConformationPlanar between thiophene and malononitrile; twisted diphenylaminoX-ray crystallography vulcanchem.com

Influence of Substituents and Doping on Electronic Properties

The electronic properties of DPTA derivatives can be tuned by the introduction of substituents or through doping. For instance, doping a related molecule, 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid, with a potassium atom leads to a reduction in the energy gap. ias.ac.in The energy gap of the undoped molecule ranges from 3.194–3.226 eV, while the doped molecules exhibit smaller gaps of 2.842–3.074 eV and 2.758–2.850 eV. ias.ac.in

Similarly, doping 4-[2-(2-N,N-dihydroxy amino thiophene) vinyl] benzenamine with chlorine and fluorine has been shown to significantly improve its optoelectronic and nonlinear optical properties. d-nb.info The strategic placement of electron-donating or electron-withdrawing groups can also modulate the electronic properties. For example, in a series of D-π-A chromophores, a pyrrole-substituted derivative exhibited enhanced nonlinear optical properties due to the presence of lone pairs of electrons and greater electron delocalization. cureusjournals.com The introduction of different end-capped acceptors in thieno[2,3-b]thiophene (B1266192) core-based molecules can lower the energy gap, with a combination of cyano and nitro groups proving particularly effective. acs.org N-type doping strategies have also been explored to modify the electronic characteristics of related organic materials. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is a widely used method for investigating the excited-state properties of molecules, including their absorption spectra and electronic transitions. nih.govresearchgate.netrsc.orguci.eduresearchgate.net For thiophene-based compounds, TD-DFT calculations can sometimes predict a reversed order of the two lowest ππ* excited states (S1 and S2) compared to more accurate post-Hartree-Fock methods. nih.gov The S1 state is typically dominated by the HOMO → LUMO transition, while the S2 state is characterized by the HOMO-1 → LUMO transition. nih.gov

Despite these potential inaccuracies for simpler thiophenes, TD-DFT remains a valuable tool for understanding the photophysical properties of more complex DPTA derivatives. nih.gov For example, in ruthenium complexes containing a DPTA-based ligand, TD-DFT calculations have been used to predict their absorption spectra, which are in good agreement with experimental data. nycu.edu.tw These calculations help to elucidate the nature of the electronic transitions, such as metal-to-ligand charge transfer (MLCT) and intramolecular charge transfer (ICT). rsc.org

Lone Pair Delocalization Effects and Charge Transfer Characteristics

The electron-donating ability of DPTA is fundamentally linked to the delocalization of the nitrogen atom's lone pair of electrons. diva-portal.orgresearchgate.netkaist.ac.kr These lone pair electrons (p_z) contribute significantly to the HOMO, facilitating charge transfer from the diphenylamino group. diva-portal.orgresearchgate.netkaist.ac.kr This intramolecular charge transfer is a key characteristic of donor-π-acceptor molecules and is crucial for their application in optoelectronics. cureusjournals.com

Comparative studies with triphenylamine (TPA) have highlighted the role of the thiophene ring in DPTA. diva-portal.orgresearchgate.netkaist.ac.kr The sulfur atom in the thiophene ring contributes to the LUMO, which enhances the performance of DPTA-containing molecules in devices like organic solar cells. diva-portal.orgresearchgate.netkaist.ac.kr The delocalization of the nitrogen lone pair and the resulting charge transfer characteristics are central to the functionality of DPTA as an electron-donating building block in advanced materials.

Photophysical Processes and Excited State Dynamics of 2 N,n Diphenylamino Thiophene

Absorption and Emission Spectroscopy of 2-(N,N-Diphenylamino)thiophene

The interaction of this compound with light is fundamental to understanding its behavior in various applications. This section explores its absorption and emission characteristics.

UV-Vis Absorption Characteristics and Solvent Effects

The UV-Vis absorption spectrum of this compound and its derivatives is characterized by an intramolecular charge-transfer (ICT) band. In acetonitrile (B52724), for instance, a derivative, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, exhibits an ICT band in the 360–420 nm range. uminho.pt The position of this absorption maximum (λmax) is sensitive to the surrounding solvent environment. An increase in solvent polarity generally leads to a shift in the absorption maxima. For example, a series of bis-azo thiophene (B33073) dyes showed that the absorption maximum changed from 486-502 nm in methanol (B129727) to 626-654 nm in DMF. biointerfaceresearch.com This phenomenon, known as solvatochromism, is a hallmark of molecules with a significant change in dipole moment upon electronic excitation. The introduction of different functional groups to the thiophene ring can also influence the absorption characteristics, causing either a bathochromic (red) or hypsochromic (blue) shift. biointerfaceresearch.com

Derivatives of this compound have been synthesized and their photophysical properties studied in various solvents. For instance, the photophysical properties of N,N-diphenyl-4-[2-(thiazolo[4,5-b]quinoxalin-2-yl)vinyl]aniline (TQ1) and (9-[2-(thiazolo[4,5-b]quinoxalin-2-yl)vinyl]julolidine) (TQ2) were investigated in different aprotic solvents, revealing that the fluorescent states of these dyes are of an intramolecular charge transfer (ICT) character. researchgate.net

Here is an interactive data table summarizing the UV-Vis absorption data for a derivative of this compound in different solvents:

SolventAbsorption Maximum (λmax) (nm)
Dioxane463
Acetonitrile552

Data for 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde. uminho.pt

Photoluminescence Properties and Quantum Yields

Upon excitation, this compound derivatives exhibit photoluminescence. The emission spectra are generally broad and lack a well-defined vibrational structure, which is characteristic of ICT emission. nih.gov The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, can vary significantly depending on the molecular structure and the solvent. For instance, a cyanoacetic acid derivative of a triphenylamine (B166846)–thienothiophene compound displayed a relatively high fluorescence quantum yield of 0.36 in ethanol, while the corresponding rhodanine-3-acetic acid derivative had a much lower quantum yield of 0.02. nih.gov This highlights the strong influence of the acceptor group on the emissive properties. Some derivatives, like N,N-diphenylanilino-heterocyclic aldehydes, have been found to have low to moderate fluorescence quantum yields in acetonitrile, ranging from 0.01 to 0.22. uminho.pt

Stokes Shifts and Intramolecular Charge Transfer (ICT) Signatures

A significant feature of the photophysics of this compound and its derivatives is the large Stokes shift observed between the absorption and emission maxima. nih.gov This shift is a direct consequence of the intramolecular charge transfer (ICT) that occurs in the excited state. nih.govrsc.org Upon photoexcitation, there is a redistribution of electron density from the electron-donating diphenylamino group to an electron-accepting part of the molecule, leading to a more polar excited state. nih.govdiva-portal.org This excited state is stabilized in polar solvents, resulting in a red-shifted emission and a large Stokes shift. diva-portal.orgresearchgate.net For example, N,N-diphenylanilino-heterocyclic aldehyde probes exhibit large Stokes' shifts ranging from 158 to 187 nm. uminho.pt The magnitude of the Stokes shift can be substantial, with values reported between 5718 and 6305 cm⁻¹ for some push-pull organic dyes. nih.gov This pronounced ICT character is a key feature that makes these compounds suitable for various optical applications.

Excited State Dynamics and Relaxation Pathways

The fate of the excited state of this compound following light absorption is governed by a series of ultrafast processes. Understanding these dynamics is crucial for optimizing their performance in devices.

Femtosecond Time-Resolved Transient Absorption Spectroscopy

Femtosecond time-resolved transient absorption spectroscopy is a powerful technique used to probe the ultrafast events that occur after photoexcitation. nih.govamazonaws.com This method allows for the direct observation of the formation and decay of transient species, such as excited states and charge-transfer states. researchgate.netresearchgate.net Studies on related donor-acceptor systems have revealed complex relaxation dynamics with characteristic time constants on the order of picoseconds. researchgate.net For instance, in fluorene-containing quinolizinium (B1208727) derivatives, fast relaxation processes with characteristic times of 0.3-0.5 ps and 1.5-2 ps have been observed. researchgate.net These ultrafast processes are often associated with intramolecular charge transfer and subsequent relaxation pathways.

Role of Conformation in Excited State Deactivation

The deactivation of the excited state in molecules related to this compound is significantly influenced by their ability to change conformation upon photoexcitation. This process often involves the formation of a Twisted Intramolecular Charge Transfer (TICT) state, which provides a non-radiative decay pathway, affecting the fluorescence properties of the molecule. acs.orgmdpi.com

Upon absorption of light, the molecule transitions from its ground state to a Franck-Condon excited state. From this initial state, the molecule can undergo structural relaxation. In donor-π-acceptor (D-π-A) systems incorporating the diphenylamino group as the donor, this relaxation can involve the twisting of the bond between the donor and the π-linker. This leads to an electronic decoupling of the donor and acceptor moieties and the formation of a TICT state. mdpi.commdpi.com This state is characterized by a high degree of charge separation and a different geometry compared to the ground state.

For instance, in a similar dye, 5-[4-(diphenylamino)phenyl]thiophene-2-cyanoacrylic acid, a red-shifted emission observed at higher concentrations and in polar solvents has been attributed to emission from a TICT state formed by dimers. acs.org The formation of the TICT state is highly dependent on the solvent polarity. Polar solvents can stabilize the charge-separated TICT state, making this deactivation pathway more favorable. acs.orgru.nl In some cases, this can lead to fluorescence quenching as the TICT state provides an efficient non-radiative decay channel back to the ground state. researchgate.net

In branched chromophores, transient absorption measurements have revealed the presence of a non-emissive, conformationally relaxed charge-transfer state that is stabilized by polar solvents. researchgate.net The population of this non-emissive state can increase with the number of branches, indicating a greater charge-transfer character in the excited state of more complex structures. researchgate.net Theoretical calculations and experimental data on related systems show that upon excitation, the triphenylamine moiety can planarize, facilitating intramolecular charge transfer (ICT) which is a precursor to the fully twisted TICT state. acs.org The transition from a locally excited (LE) or ICT state to a TICT state is a key deactivation mechanism governed by the molecule's conformational freedom. acs.orgmdpi.com

Two-Photon Absorption (TPA) Properties and Enhancement Mechanisms

This compound is a constituent of various chromophores designed for strong two-photon absorption (TPA), a nonlinear optical phenomenon with applications in bio-imaging, optical data storage, and photodynamic therapy. researchgate.netdntb.gov.ua The TPA properties are intrinsically linked to the molecule's electronic structure, particularly the presence of the electron-donating diphenylamino group connected to a π-conjugated system.

The thiophene ring itself serves as an effective π-electron bridge, facilitating charge transfer from the donor (diphenylamino) to an acceptor moiety, which is a crucial feature for high TPA cross-sections (σ₂). ru.nldntb.gov.ua The enhancement of TPA in these molecules is often achieved through several strategic structural modifications:

Intramolecular Charge Transfer (ICT): Creating a strong ICT character by pairing the diphenylamino donor with a suitable electron-acceptor through the thiophene bridge is a fundamental design principle. ru.nl The large change in dipole moment between the ground and excited states enhances TPA activity.

Molecular Symmetry and Branching: Symmetrical quadrupolar (D-π-A-π-D) or multi-branched structures often exhibit significantly enhanced TPA cross-sections compared to their dipolar (D-π-A) analogues. researchgate.netresearchgate.net This enhancement is attributed to several factors, including the increased number of chromophores per molecule and the potential for cooperative interactions between the branches. researchgate.netresearchgate.net For example, a six-branched compound showed a 14.5-fold enhancement in its TPA cross-section over a related tri-branched counterpart, a result ascribed to cooperative interactions, increased chromophore density, and greater electron delocalization. researchgate.net

Extension of π-Conjugation: Increasing the length of the conjugated π-system, for instance by adding vinyl groups, can lead to red-shifted absorption and an increase in the TPA cross-section. ru.nl

Research on a related compound, trans-dimethyl-4-[4'-(N,N-diphenylamino)-styryl]-pyridin-2,6-dicarboxylate, demonstrated that the diphenylamino group resulted in a TPA cross-section approximately 1.5 times larger than its N,N-dimethylamino analogue, highlighting the efficacy of the diphenylamino group as a donor for TPA. researchgate.net Theoretical modeling is often employed to predict and understand the TPA behavior, with studies indicating that the selection of donor and acceptor groups is critical for optimizing TPA properties. researchgate.net

1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

Influence of Structural Modifications on Photophysical Behavior

One common strategy involves altering the π-conjugated linker. For example, in a series of donor-acceptor-donor (D-A-D) molecules with a benzothiadiazole (BTD) acceptor and diphenylamino-functionalized fluorene (B118485) donors, replacing a single thiophene linker with a bithiophene linker resulted in significant photophysical changes. rsc.orgresearchgate.net The molecule with the longer bithiophene bridge (2Th-FBTD) showed a red-shifted absorption spectrum compared to the one with a single thiophene (Th-FBTD), indicating a smaller HOMO-LUMO energy gap due to extended conjugation. rsc.org While both compounds exhibited high photoluminescence quantum yields (PLQY) in solution and solid state, the specific values were sensitive to this structural change. rsc.orgresearchgate.net

Introducing different electron-donating or -accepting groups also has a predictable effect. In a study of quinazoline-based chromophores, the introduction of a 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl) substituent led to a high fluorescence quantum yield of up to 89% in toluene (B28343). dntb.gov.ua This demonstrates how incorporating the diphenylamino group into an extended π-system can generate highly emissive materials.

The solvent environment plays a crucial role, often revealing the nature of the excited state. A large shift in the emission spectrum to longer wavelengths (bathochromic shift) with increasing solvent polarity is a common feature for these types of D-π-A molecules. ru.nlresearchgate.net This solvatochromism indicates a larger dipole moment in the excited state than in the ground state, confirming the presence of intramolecular charge transfer upon excitation. ru.nlresearchgate.net For example, for a series of dyes containing the diphenylamino group, the emission maximum of one probe shifted from 463 nm in dioxane (nonpolar) to 552 nm in acetonitrile (polar), clearly demonstrating the stabilization of the polar excited state by the polar solvent. uminho.pt

PLQY = Photoluminescence Quantum Yield; DCM = Dichloromethane

Electrochemical Behavior and Redox Chemistry of 2 N,n Diphenylamino Thiophene

Cyclic Voltammetry Studies and Redox Potentials

Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of 2-(N,N-diphenylamino)thiophene. These studies provide valuable information about the oxidation and reduction potentials, the stability of the generated charged species, and the reversibility of the redox processes.

The oxidation potential of this compound is a critical parameter that reflects the energy required to remove an electron from its highest occupied molecular orbital (HOMO). The first oxidation potential is often used to estimate the HOMO energy level, which is crucial for designing efficient charge-transporting materials. nih.govtandfonline.comacs.org The introduction of the electron-donating diphenylamino group to the thiophene (B33073) ring generally lowers the oxidation potential compared to unsubstituted thiophene, making it more susceptible to oxidation.

Studies on various diphenylamino-substituted thiophenes have shown that the substitution pattern on the thiophene ring significantly influences the oxidation potentials. For instance, the presence of additional electron-donating groups tends to lower the oxidation potential further. nih.gov The oxidation potentials of several diphenylamine (B1679370) derivatives have been reported, with values for the first oxidation peak for diphenylamines ranging from 0.233 V to 0.534 V. tandfonline.com

The HOMO levels can be calculated from the onset oxidation potentials obtained from CV measurements. researchgate.net For example, the HOMO levels of certain thieno[3,2-b]thiophene-based dyes were determined from their first oxidation potentials, resulting in values of -5.07 eV and -5.03 eV. nih.gov

Table 1: Electrochemical Data for Selected Thiophene Derivatives

CompoundFirst Oxidation Potential (V vs. Fc/Fc+)HOMO Level (eV)
Dye 3aEox = -5.07-5.07
Dye 3bEox = -5.03-5.03
YQ10.69-
YQ20.69-
YQ30.67-
YQ40.68-

This table presents a compilation of first oxidation potentials and corresponding HOMO levels for various thiophene derivatives as reported in the literature. Data for Dyes 3a and 3b are from nih.gov, and data for YQ1-YQ4 are from rsc.org.

The reversibility of redox processes in this compound derivatives is a key indicator of the stability of the charged species formed upon oxidation or reduction. Reversible redox waves in a cyclic voltammogram suggest that the generated radical cations or dications are stable under the experimental conditions and can be efficiently returned to their neutral state. nih.gov

For some 2-(diphenylamino)thiophene derivatives, the initial oxidation to a radical cation is a reversible process. researchgate.net However, the stability and subsequent reactions of these radical cations can vary depending on the molecular structure. nih.gov In some cases, the initially formed radical cations can undergo further reactions, such as dimerization, leading to irreversible redox behavior. researchgate.net For instance, the open forms of some terarylene switches containing a diphenylamino group exhibit an irreversible two-electron oxidation wave. nih.gov Conversely, some (D–π)2-type fluorescent dyes with (diphenylamino)carbazole-thiophene units show a reversible oxidation wave, indicating stable electrochemical oxidation–reduction processes. nih.gov

Formation and Stability of Radical Cations and Dications

Upon electrochemical oxidation, this compound and its derivatives form radical cations in the first step. nih.govwiley.com The stability of these radical cations is highly dependent on the substitution pattern of the molecule. nih.gov For instance, 2-(diphenylamino)thiophene radical cations are highly reactive and can dimerize. researchgate.net In contrast, some N,N'-bis(2-diphenylamino-5-thienyl)-substituted phenylene-1,4-diamines form rather stable radical cations and dications. nih.govresearchgate.net

The formation of these charged species can be followed by subsequent chemical reactions. Depending on the substituents, the radical cations can lead to the formation of radical dimers, dehydrodimers with bithiophene or benzidine (B372746) structures, and both radical monocationic and dicationic products. nih.gov The stability of these charged species is a crucial factor for their potential use in organic electronic devices. researchgate.net

Spectroelectrochemical Characterization (ESR, UV/Vis/NIR)

Spectroelectrochemical techniques, which combine electrochemical methods with spectroscopic measurements, are powerful tools for characterizing the charged species generated from this compound. In situ Electron Spin Resonance (ESR) and UV/Vis/NIR spectroscopy are particularly valuable in this regard. nih.govwiley.comuni-halle.de

ESR spectroscopy is used to detect and characterize the paramagnetic radical cations formed during oxidation. nih.govnih.gov This technique provides information about the spin distribution within the radical ion, helping to understand the delocalization of the unpaired electron. uni-halle.de For example, ESR spectroelectrochemical studies have confirmed the existence of radical cations upon the oxidation of 2-diphenylamino-substituted oligothiophenes. researchgate.net

UV/Vis/NIR absorption spectroscopy allows for the monitoring of changes in the electronic absorption spectrum as the molecule is oxidized or reduced. uni-halle.de The appearance of new absorption bands in the visible and near-infrared regions is characteristic of the formation of radical cations and dications. nih.gov These measurements provide insight into the electronic structure of the charged species. uni-halle.de For instance, in the oxidized state of poly(3-(N,N-diphenylamino)thiophene), an absorption peak at 780 nm is detected, indicating the formation of an aromatic amine dication. rsc.org

Relationship Between Electrochemical Properties and Molecular Structure

The electrochemical properties of this compound derivatives are intrinsically linked to their molecular structure. nih.gov The nature and position of substituents on the thiophene and diphenylamino moieties can significantly alter the redox potentials, the stability of the charged species, and the pathways of follow-up reactions. nih.govwiley.com

For example, the presence of electron-donating groups generally lowers the oxidation potential, making the compound easier to oxidize. tandfonline.com The steric hindrance caused by bulky substituents can also influence the planarity of the molecule in its charged state, thereby affecting the stability of the radical cations and dications. tandfonline.com Studies on various substituted 2-diphenylaminothiophenes have demonstrated that the type of coupling reactions (thiophene-thiophene vs. phenyl-phenyl) that occur after the initial oxidation is highly dependent on the substitution pattern. nih.gov This structure-property relationship is fundamental for the rational design of new materials with tailored electrochemical and optical properties for specific applications in organic electronics. researchgate.net

Polymerization and Oligomerization Studies of 2 N,n Diphenylamino Thiophene

Chemical Polymerization Techniques for 2-(N,N-Diphenylamino)thiophene-Containing Polymers

Chemical polymerization methods, particularly palladium-catalyzed cross-coupling reactions, are widely used for the synthesis of well-defined conjugated polymers and oligomers containing this compound units.

Suzuki polycondensation is a powerful and versatile method for forming carbon-carbon bonds and is frequently employed in the synthesis of conjugated polymers. mdpi.commdpi.com The reaction involves the coupling of a boronic acid or ester with an organic halide in the presence of a palladium catalyst and a base. mdpi.commdpi.com

This technique has been successfully used to synthesize thiophene-containing conjugated polymers. rsc.org For instance, high molecular weight polymers have been obtained through the Suzuki polycondensation of aryl dibromides with 2,5-thiophenebis(boronic acid) derivatives. rsc.org The choice of ligand for the palladium catalyst can be crucial for achieving high molecular weights. rsc.org While the direct use of 2-(diphenylamino)thiophene boronic acid can be challenging due to its instability, one-pot lithiation/borylation/Suzuki coupling sequences have been developed to effectively incorporate this unit into polymer backbones. sci-hub.se

Table 1: Examples of Suzuki Polycondensation for Thiophene-Containing Polymers

Monomer 1Monomer 2Catalyst SystemResulting Polymer StructureReference
Aryl dibromide2,5-Thiophenebis(boronic acid) derivativePalladium catalyst with a bulky phosphorus ligandHigh molecular weight thiophene-containing conjugated polymer rsc.org
4-Bromo-N,N-diphenylaniline5-Formylthiophene-2-yl-2-boronic acidPdCl2(dppf) / K2CO35-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde
Halogenated electron-deficient quinoxaline4-Formylphenyl boronic acidPd(PPh3)4 / K2CO3Quinoxaline-based polymers mdpi.com

Kumada coupling and Stille coupling are other important palladium-catalyzed cross-coupling reactions used in the synthesis of oligo- and polythiophenes.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnih.gov It was one of the first catalytic cross-coupling methods developed and has been applied to the synthesis of polythiophenes. wikipedia.orgnih.gov The reaction typically proceeds under mild conditions and can produce high yields. nih.gov For example, monohexyl-substituted thiophene (B33073) trimers have been synthesized using palladium-catalyzed Kumada coupling. mdpi.com

Stille Coupling: This reaction couples an organotin compound with an organic halide, catalyzed by palladium. mdpi.comresearchgate.net It is known for its tolerance of a wide variety of functional groups and is a common method for synthesizing terthiophene and its derivatives. mdpi.com For instance, N,N-diaryl-substituted 2-amino-5-phenylthiophenes and 5-amino-2,2'-bithiophenes have been prepared via Stille coupling of 2-(N,N-diarylamino)-5-stannyl-thiophenes with various bromobenzenes and 2-bromothiophenes. researchgate.netresearchgate.net

Table 2: Comparison of Kumada and Stille Coupling for Oligo/Polythiophene Synthesis

Coupling ReactionOrganometallic ReagentOrganic HalideCatalystKey FeaturesReference
Kumada Coupling Grignard Reagent (R-MgX)R'-XNickel or PalladiumHigh reactivity of Grignard reagent, sensitive to acidic protons and carbonyls. wikipedia.org wikipedia.orgnih.gov
Stille Coupling Organotin Compound (R-SnR'3)R'-XPalladiumTolerant of many functional groups, toxicity of tin reagents is a drawback. mdpi.com mdpi.comresearchgate.net

Structure-Property Relationships in this compound-Based Oligomers and Polymers

The diphenylamino group acts as a strong electron donor, which can lead to intramolecular charge transfer (ICT) in push-pull systems where it is combined with an electron-accepting group. researchgate.net This ICT character is evident from the solvatochromic behavior of these molecules, where their fluorescence emission maxima shift with increasing solvent polarity. researchgate.net The strength of the donor group affects the energy difference between the ground and excited states, with stronger donors generally leading to longer wavelength absorptions. researchgate.net

In oligothiophenes end-capped with diphenylamino groups, the stability of the radical cations formed upon oxidation is dependent on the number of thiophene units. researchgate.net Shorter oligomers form reactive radical cations that readily dimerize, while longer oligomers form stable radical cations. researchgate.net This stability influences the subsequent chemical reactivity and the final structure of the resulting polymers.

The method of polymerization also plays a role in the final properties of the material. For example, poly(3-nonylthieno[3,2-b]thiophene) prepared via Stille coupling exhibited a longer maximum absorption wavelength and a lower optical band gap compared to the same polymer prepared by FeCl3 oxidation or Kumada coupling. acs.org This is attributed to the more regioregular structure obtained through the Stille coupling method.

The introduction of the 2-(diphenylamino)thiophene building block into polymer structures has been shown to be beneficial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to the good hole-transporting properties of the diphenylamino group. bohrium.com

Conjugation Length Effects on Electronic and Optical Properties

The extent of π-conjugation in oligomers and polymers of this compound plays a critical role in determining their electronic and optical characteristics. As the conjugation length increases, several key properties are systematically altered.

Systematic studies on oligothiophenes have demonstrated that an increase in the number of thiophene units leads to a red shift in both the absorption and emission spectra. researchgate.net This phenomenon is attributed to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Specifically, a longer π-conjugated system results in a higher-lying HOMO level, which is a primary contributor to the reduced band gap. researchgate.netbeilstein-journals.org

For instance, in a series of A–π–D–π–A type oligothiophenes, increasing the length of the oligothiophene π-bridge led to a decrease in the optical band gap from 1.94 eV to 1.82 eV. beilstein-journals.org This was accompanied by a corresponding increase in the HOMO energy levels from -5.68 eV to -5.34 eV. beilstein-journals.org These changes enhance the light-harvesting capabilities of the material, extending its absorption into the near-infrared region. researchgate.net

The electronic transitions in these conjugated systems are also affected by the conjugation length. In linearly conjugated oligomers, the primary absorption bands are typically dominated by the HOMO to LUMO transition. researchgate.net However, for larger and more complex structures, transitions from lower occupied orbitals to higher unoccupied orbitals become more prominent. researchgate.net The absorption bands in polymers based on diphenylamine (B1679370) derivatives are often broad, which suggests a wide distribution of effective conjugation lengths within the polymer chains. tandfonline.com

Table 1: Effect of Conjugation Length on the Optical and Electrochemical Properties of A–π–D–π–A type Oligothiophenes

Number of Thiophene Units (n)First Oxidation Potential (E⁰ₒₓ vs Fc⁺/Fc) (V)HOMO (eV)Optical Band Gap (eV)
10.66-5.681.94
20.50-5.521.86
30.42-5.441.82
40.32-5.341.82

Data sourced from a study on A–π–D–π–A type oligothiophenes with a 4,8-bis(thienyl)benzo[1,2-b:4,5-b′]dithiophene core. beilstein-journals.org

Regioregularity and its Impact on Polymer Characteristics

Regioregularity, which describes the specific arrangement of monomer units within a polymer chain, is a crucial factor that significantly influences the properties of polythiophenes. In the case of substituted thiophenes like this compound, the head-to-tail (HT) coupling is generally preferred to minimize steric hindrance and promote a more planar backbone conformation.

A high degree of regioregularity, particularly a high HT content, leads to improved polymer characteristics. nih.gov Regioregular polythiophenes exhibit enhanced self-assembly capabilities, forming more ordered structures with closer chain packing. nih.gov This ordered arrangement facilitates better π-π stacking, which is essential for efficient charge transport, leading to higher electrical conductivity. nih.gov In contrast, regiorandom polymers, with a mix of HT, head-to-head (HH), and tail-to-tail (TT) linkages, have a more twisted backbone, which hinders close packing and reduces conductivity. nih.gov

Interestingly, some studies have shown that a small, controlled amount of regio-irregularity can sometimes be beneficial. For instance, in certain poly(3-alkylthiophene)s, a slight deviation from 100% HT coupling was found to increase crystallinity and π-stacking under specific kinetic conditions. rsc.org This was attributed to increased motional freedom in the polymer chains due to steric repulsion from HH-couplings, which can facilitate easier stacking. rsc.org

The synthesis of regioregular polythiophenes can be achieved through various catalytic polymerization methods, such as Grignard metathesis (GRIM) polymerization and direct arylation polymerization (DArP), often employing nickel or palladium-based catalysts. nih.govnih.gov These methods allow for precise control over the polymer's molecular weight, polydispersity, and regioregularity. nih.gov The use of symmetrical monomers can also circumvent the issue of regioregularity. nih.gov

Table 2: Comparison of Properties for Regioregular vs. Regiorandom Polythiophenes

PropertyRegioregular (High HT)Regiorandom
Chain Conformation More planarTwisted
Chain Packing Close packingHindered packing
π-π Stacking EnhancedReduced
Electrical Conductivity HigherLower
Self-Assembly Forms ordered structuresAmorphous

This table provides a generalized comparison based on established principles of polythiophene chemistry. nih.gov

Donor-Acceptor Conjugated Polymers Incorporating this compound

The incorporation of this compound as a donor unit in donor-acceptor (D-A) conjugated polymers is a widely explored strategy for developing materials with tailored optoelectronic properties for applications such as organic solar cells and organic field-effect transistors (OFETs). nih.govrsc.org The diphenylamino group acts as a strong electron donor, and when combined with a suitable electron-accepting moiety, it creates an intramolecular charge transfer complex that significantly influences the polymer's absorption spectrum and energy levels. nih.gov

The diphenylamino group has been shown to be an effective "handle" for electropolymerization, allowing for the formation of D-A conjugated polymers. nih.govresearchgate.net This approach has been used to create polymers with interesting electrochromic and photoresponsive behaviors. nih.govresearchgate.net

In D-A polymer design, the choice of the acceptor unit is critical for tuning the material's properties. For example, when this compound derivatives are paired with acceptors like benzo[c] researchgate.netnih.govresearchgate.netthiadiazole, the resulting polymers exhibit lower bandgaps and more rigid backbones, which can lead to higher hole mobility. rsc.org The strategic placement of donor and acceptor units, along with the use of π-bridges like thiophene, allows for fine-tuning of the frontier orbital energies (HOMO and LUMO), absorption spectra, and charge separation capabilities. researchgate.netbohrium.com

For instance, thiophene-bridged D-A sp2-carbon-linked 2D conjugated polymers have demonstrated broad UV-vis absorption and a narrow optical energy gap, making them promising for photocatalytic applications. nih.gov The sulfur atoms in the thiophene units and other functional groups can serve as active sites, further enhancing the material's performance. nih.gov The synthesis of such polymers is often achieved through methods like Stille or Suzuki cross-coupling reactions. bohrium.comnih.gov

Applications of 2 N,n Diphenylamino Thiophene in Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-(N,N-diphenylamino)thiophene have shown promise as components in the emissive and charge-transporting layers of OLEDs, contributing to improved device efficiency and stability.

Emitter Materials and Charge Transport Layers

The carbazole (B46965) and thienopyrroledione derivatives incorporating the this compound moiety have been utilized as emitter materials in OLEDs. For instance, devices fabricated with carbazole derivatives have achieved maximum luminances of 4104 and 4130 cd/m² and high current efficiencies of 20.2 and 19.3 cd/A, respectively, with emission peaks in the greenish-blue region of the spectrum. nih.gov Thienopyrroledione derivatives have also been used as emitters, although with lower luminance and efficiency compared to their carbazole counterparts. nih.gov

Device Performance and Efficiency Parameters

The performance of OLEDs is characterized by several key parameters, including luminance, current efficiency, power efficiency, and external quantum efficiency (EQE). The inclusion of this compound derivatives has been shown to positively impact these metrics.

For example, OLEDs based on specific carbazole derivatives have demonstrated impressive EQEs of up to 9.5%. nih.gov In another study, a blue fluorescent OLED employing a host material with a derivative structure achieved a maximum current efficiency of 8.6 cd/A and a power efficiency of 10.4 lm/W. semanticscholar.org The operational lifetime of OLEDs is another critical factor. A device using a specific blue host material demonstrated a half-lifetime of 6480 hours at an initial luminance of 1000 cd/m². semanticscholar.org

The table below summarizes the performance of some OLEDs incorporating derivatives of this compound.

Device TypeEmitter/Host MaterialMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)EQE (%)Emission Peak (nm)
Carbazole-based OLEDCZ-2410420.2-~9.5488
Carbazole-based OLEDCZ-1413019.3-~9.5492
TPD-based OLEDMOC-117294.5-1.5-
Blue Fluorescent OLEDATB (Host)-8.610.4--

Organic Solar Cells (OSCs) and Photovoltaic Devices

The electron-donating nature of the this compound unit makes it an excellent component for donor materials in organic solar cells. It has been successfully incorporated into both dye-sensitized solar cells (DSSCs) and bulk-heterojunction (BHJ) solar cells.

Dye Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, the this compound moiety often serves as the electron donor in D-π-A (donor-π-bridge-acceptor) sensitizers. This structural motif facilitates efficient charge separation upon photoexcitation.

Several studies have demonstrated the effectiveness of porphyrin dyes featuring a this compound donor. These dyes exhibit broadened and red-shifted absorption spectra, which is beneficial for light harvesting. researchgate.netrsc.org For instance, a DSSC based on the porphyrin dye YQ1, which contains a this compound donor, achieved a power conversion efficiency (PCE) of 6.01%. researchgate.netrsc.org The introduction of this donor unit has been shown to be a promising strategy for designing efficient porphyrin-based sensitizers. researchgate.netrsc.org

Other organic dyes incorporating the this compound unit have also been investigated as sensitizers in DSSCs. For example, a sensitizer (B1316253) with a triphenylamine (B166846)–thienothiophene structure functionalized with a cyanoacetic acid anchoring group showed a PCE of 3.68%. acs.org

The table below presents the performance of DSSCs using various sensitizers containing the this compound moiety.

SensitizerPCE (%)Jsc (mA/cm²)Voc (V)Fill Factor (ff)
YQ16.01---
YQ24.23---
YQ34.38---
YQ45.00---
D55.9412.00.6880.72
D75.4311.00.6950.71
Dye 3a3.689.520.600-

Active Layer Components in Bulk-Heterojunction Solar Cells

In BHJ solar cells, this compound derivatives are used as donor materials mixed with an acceptor, typically a fullerene derivative like PCBM. The morphology of this blend is crucial for efficient device operation.

Solution-processable donor materials based on thiophene (B33073) and triphenylamine have been synthesized for BHJ solar cells. rsc.org Devices fabricated with these materials have shown PCEs up to 0.34%. rsc.org A significant improvement in PCE was observed in a D–A–D type small molecule, AS2, which incorporates a 5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile) unit. This material led to a device with a PCE of 4.10%, a nearly three-fold increase compared to a similar molecule without the thiophene bridge. semanticscholar.org This enhancement was attributed to improved light-harvesting ability and a narrower optical band-gap. semanticscholar.org

The performance of some BHJ solar cells utilizing derivatives of this compound is summarized in the table below.

Charge Transport and Exciton (B1674681) Dissociation in Photovoltaic Systems

Efficient charge transport and exciton dissociation are fundamental processes for high-performance photovoltaic devices. The morphology of the active layer in BHJ solar cells plays a critical role in facilitating these processes. An ideal morphology consists of an interpenetrating network of donor and acceptor materials, which maximizes the interfacial area for exciton dissociation. rsc.org

Upon light absorption, excitons (bound electron-hole pairs) are generated in the donor material. These excitons must diffuse to the donor-acceptor interface to dissociate into free charge carriers. researchgate.net The energy level alignment between the donor and acceptor materials is crucial for efficient charge transfer, where the electron is transferred to the acceptor's LUMO and the hole remains on the donor's HOMO. rsc.org

Materials incorporating the this compound unit can contribute to efficient charge transport due to their inherent hole-transporting properties. acs.org The introduction of dipolar donor materials with a donor-acceptor-acceptor (d-a-a′) structure can lead to high conductivity pathways and minimize charge recombination, ultimately enhancing the power conversion efficiency of the solar cell. aps.org

Organic Field-Effect Transistors (OFETs)

While direct applications of this compound itself in OFETs are not extensively documented in the provided results, its structural motif is a key component in more complex molecules designed for this purpose. Thiophene-based materials are a prominent class of organic semiconductors for OFETs due to their varied intra- and intermolecular interactions that facilitate charge transport. acs.org The design of high-performance OFETs often involves the synthesis of derivatives that incorporate moieties like this compound to tune the material's electronic properties, such as the highest occupied molecular orbital (HOMO) energy level, to ensure efficient charge injection from the electrodes. acs.org

For instance, derivatives of dithieno[3,2-b:2',3'-d]thiophene (DTT), a fused thiophene system, have been widely used as organic semiconductors. acs.org The introduction of various functional groups to the DTT core allows for the fine-tuning of properties critical for OFET performance. acs.org Although not a direct example, this highlights the strategy of using building blocks like diphenylamino-substituted thiophenes to create materials with desirable characteristics for OFETs, such as high charge carrier mobility and good environmental stability. acs.orgresearchgate.net The goal is to create materials that form well-ordered films, facilitating efficient π-π stacking for charge transport. acs.org

Nonlinear Optical (NLO) Materials

The incorporation of this compound and its derivatives into molecular structures has been a successful strategy for creating materials with significant nonlinear optical (NLO) properties. These materials are of great interest for applications in photonics and optical signal processing.

First-Order Hyperpolarizability and Optoelectronic Response

The NLO response of a material is related to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This "push-pull" architecture leads to a large change in dipole moment upon excitation, resulting in a high first-order hyperpolarizability (β).

Derivatives of this compound are excellent candidates for NLO materials due to the strong electron-donating nature of the diphenylamino group and the electron-rich, polarizable thiophene ring. Theoretical studies using Density Functional Theory (DFT) have shown that molecules incorporating a diphenylamino-thiophene moiety can exhibit high β values. ias.ac.in For example, a study on 2-cyano-3-[4(diphenylamino)phenyl]thiophene derivatives demonstrated that these molecules possess significantly enhanced dipole moments and first-order hyperpolarizabilities compared to reference materials like urea. ias.ac.in Doping these molecules with potassium further increased these values, indicating their potential for NLO applications. ias.ac.in

Experimental techniques, such as the solvatochromic method, have also been employed to estimate the hyperpolarizability of thiophene-containing push-pull dyes. torvergata.it Research on various chromophores has shown that increasing the donor/acceptor strength and the conjugation length within the molecule leads to enhanced β values. torvergata.it

Compound/SystemKey FindingReference
2-cyano-3-[4(diphenylamino) phenyl]thiophene derivativesDoping with potassium significantly increases the dipole moment and first-order hyperpolarizability. ias.ac.in
Thiophene-containing push-pull cationic dyesIncreasing donor/acceptor strength and conjugation length enhances hyperpolarizability. torvergata.it
V-shaped push-pull chromophores with N,N-diphenylamino substituentThe combination of an N,N-diphenylamino donor with oxadiazolopyrazine or thiadiazolopyrazine acceptors leads to large first-order hyperpolarizabilities. mdpi.com

Applications in Photonics and Optical Signal Processing

Materials with high first-order hyperpolarizability are crucial for the development of advanced photonic devices. These materials can be used for applications such as optical switching, frequency conversion, and optical signal processing. d-nb.infoumich.edu The ability of this compound derivatives to exhibit large NLO responses makes them promising candidates for these technologies. scispace.com The development of NLO materials based on these structures could lead to the creation of more efficient and compact optical components for telecommunications and computing. d-nb.info

Hole-Transport Materials (HTMs)

The this compound moiety is a common and effective building block in the design of hole-transport materials (HTMs) for use in photovoltaic devices, particularly perovskite solar cells (PSCs). acs.orgnih.gov The primary role of an HTM is to efficiently extract and transport positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode while blocking electrons.

The diphenylamino group is a strong electron donor, which helps to align the HOMO energy level of the HTM with the valence band of the perovskite, facilitating efficient hole extraction. nih.gov The thiophene unit contributes to the material's charge transport properties and can influence its film-forming ability and stability. researchgate.net

Several studies have demonstrated the successful application of HTMs incorporating the this compound structure. For instance, two polycyclic heteroarene derivatives with a diphenanthro[9,10-b:9',10'-d]thiophene (DPT) core and diphenylamino groups were synthesized and used as HTMs in PSCs. nih.gov The device using the HTM with a diphenylamino substituent directly on the DPT core (V-2) showed a power conversion efficiency (PCE) of 19.32%, which was higher than the benchmark HTM, spiro-OMeTAD. nih.gov This improved performance was attributed to better hole extraction, higher hole mobility, and excellent film-forming ability. nih.gov

Similarly, new thiophene imines containing the N,N-diphenylamino group have been investigated as thermally stable and processable HTMs. acs.org These materials, synthesized through a simple condensation reaction, offer a low-cost alternative to expensive HTMs. acs.org

HTMCore StructureKey Performance MetricReference
V-2Diphenanthro[9,10-b:9',10'-d]thiophenePCE of 19.32% nih.gov
Thiophene IminesThiopheneThermally stable above 200 °C acs.org
S2ThiophenePCE of 20.13% (dopant-free) rsc.org
X1AnthracenePCE of 16.10% (doped) mdpi.com

Resistive Memory Devices

While the direct use of this compound in resistive memory devices is not explicitly detailed, the broader class of triphenylamine (TPA)-containing materials, of which it is a derivative, has been explored for such applications. acs.org Organic memory devices utilize materials that can switch between different resistance states (e.g., a high-resistance "OFF" state and a low-resistance "ON" state) under an applied voltage.

Polymers containing TPA units, such as poly[4-(diphenylamino)benzyl methacrylate] (PTPMA), have been synthesized and investigated for their electrical memory behavior. acs.org In their pristine form, these polymers exhibited volatile memory characteristics (DRAM-like). acs.org However, when blended with an electron-accepting material like acs.orgacs.org-phenyl-C61-butyric acid methyl ester (PCBM), the memory behavior could be tuned to non-volatile write-once-read-many-times (WORM) characteristics. acs.org This change is attributed to the formation of charge-transfer complexes between the electron-donating TPA units and the electron-accepting PCBM. acs.org

The arrangement of donor and acceptor units within a molecule can significantly affect the memory properties of the resulting device. rsc.org For example, molecules with a Donor-π-Acceptor-π-Donor (D-π-A-π-D) structure have shown excellent write-read-erase characteristics with high ON/OFF ratios. rsc.org This suggests that derivatives of this compound, with its inherent donor properties, could be strategically incorporated into molecular designs to create novel materials for resistive memory applications.

Molecular Design Principles and Structural Modifications of 2 N,n Diphenylamino Thiophene Derivatives

Rational Design of Donor-π-Acceptor (D-π-A) Systems

The donor-π-acceptor (D-π-A) architecture is a cornerstone in the design of organic functional materials, and derivatives of 2-(N,N-diphenylamino)thiophene are prime examples of this concept. In this framework, the this compound moiety typically serves as a potent electron donor (D). rsc.orgvulcanchem.com This is attributed to the electron-rich nature of the diphenylamino group and the thiophene (B33073) ring. This donor unit is connected via a π-conjugated spacer (π) to an electron-acceptor group (A). rsc.orgvulcanchem.com This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. rsc.orgvulcanchem.com

The efficiency of this ICT is crucial for the material's optoelectronic properties and is influenced by several factors:

Strength of Donor and Acceptor: The electronic nature of the donor and acceptor groups directly impacts the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the energy of the ICT. rsc.org

Nature of the π-Spacer: The length, composition, and spatial arrangement of the π-conjugated bridge are critical for mediating the electronic communication between the donor and acceptor. rsc.org

A well-designed D-π-A system based on this compound can lead to materials with tailored absorption and emission properties, making them suitable for applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). csic.esniist.res.in For instance, in DSSCs, the D-π-A structure promotes efficient electron injection from the dye molecule into the semiconductor's conduction band. csic.es

Strategies for Tuning Electronic and Optoelectronic Properties

The ability to fine-tune the electronic and optoelectronic properties of this compound derivatives is central to their application in various organic electronic devices. researchgate.net This is achieved through systematic structural modifications that alter the molecule's frontier molecular orbital energy levels, absorption and emission characteristics, and charge transport capabilities.

Effect of Electron-Withdrawing and Electron-Donating Substituents

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at specific positions on the this compound scaffold is a powerful strategy for modulating its electronic properties. acs.org

Electron-Withdrawing Groups (EWGs): Attaching EWGs, such as cyano (-CN) or nitro (-NO2) groups, to the π-system generally lowers both the HOMO and LUMO energy levels. mdpi.com The extent of this lowering depends on the strength of the EWG and its position relative to the donor and acceptor moieties. In D-π-A systems, placing EWGs on the acceptor side can enhance the intramolecular charge transfer, leading to a red-shift in the absorption spectrum. acs.org

Electron-Donating Groups (EDGs): Conversely, incorporating EDGs, such as alkoxy (-OR) or alkyl (-R) groups, tends to raise the HOMO energy level more significantly than the LUMO level, resulting in a smaller HOMO-LUMO gap. rsc.org This can also lead to a bathochromic (red) shift in the absorption and emission spectra.

Theoretical studies have shown that substituting the D5 dye, which has a triphenylamine (B166846) donor and a cyanoacrylic acid acceptor linked by a thiophene group, with various electron-withdrawing and electron-donating groups can significantly impact its efficiency in dye-sensitized solar cells. acs.org For example, adding specific EWGs can improve the dye's performance. acs.org The strategic placement of these substituents allows for precise control over the material's color and energy levels. researchgate.net

Table 1: Effect of Substituents on the Properties of D-π-A Systems

Substituent TypeEffect on HOMO LevelEffect on LUMO LevelImpact on Absorption Spectrum
Electron-Withdrawing Group (EWG)LowersLowersPotential for red-shift
Electron-Donating Group (EDG)RaisesRaises (less significantly)Generally causes a red-shift

Integration of Different π-Spacers and Anchoring Groups

The π-spacer and anchoring group are critical components in D-π-A systems that significantly influence the final properties of the molecule.

Thiophene and Oligothiophenes: These are widely used due to their excellent charge-transfer properties and chemical stability. csic.esacs.org Extending the conjugation length by using oligothiophenes generally leads to a bathochromic shift in the absorption spectrum. researchgate.net

Phenylenevinylene and Fluorene (B118485): These units can be incorporated to modify the electronic and photophysical properties. researchgate.net

Benzothiadiazole (BTD): The inclusion of an electron-deficient unit like BTD within the π-spacer can stabilize the radical cation of the dye and reduce charge recombination rates in solar cells. csic.es

Anchoring Groups: In applications like dye-sensitized solar cells, an anchoring group is necessary to attach the dye molecule to the surface of a semiconductor, typically titanium dioxide (TiO2). rsc.org The choice of anchoring group affects the efficiency of electron injection from the dye into the semiconductor. Commonly used anchoring groups include:

Cyanoacrylic Acid: This is a very effective anchoring group that promotes strong electronic coupling with the TiO2 surface, leading to efficient electron injection. acs.orgnih.gov

Rhodanine-3-acetic Acid: This is another anchoring group that has been explored, although studies have shown that cyanoacetic acid often leads to better device performance due to improved coplanarity and more favorable HOMO energy levels for dye regeneration. acs.orgnih.gov

Malonic Acid: This has been used as an electron acceptor and anchoring group in bi-anchoring dyes. researchgate.net

The combination of different π-spacers and anchoring groups provides a versatile toolkit for designing this compound-based dyes with optimized performance for specific applications. nih.gov

Planarization and Conjugation Pathway Control

The degree of planarity within a conjugated molecule directly influences its electronic properties. A more planar structure generally leads to a more extended π-conjugation, which in turn results in a smaller HOMO-LUMO gap and a red-shifted absorption spectrum. nih.gov

In the case of this compound, the diphenylamino group has a non-planar, propeller-like structure which can sterically hinder the planarity of the entire molecule. vulcanchem.com Strategies to enhance planarity and control the conjugation pathway are therefore crucial for optimizing material performance.

One approach is to incorporate structural elements that lock the molecule into a more planar conformation. For example, the creation of fused ring systems can enforce planarity. A study on thienopyrrolo[3,2,1-jk]carbazoles, which can be considered planarized analogues of this compound, demonstrated a significant red-shift in the absorption spectrum compared to their non-planar counterparts. nih.gov This red-shift is attributed to the effective conjugation between the thiophene and carbazole (B46965) units due to the planarized molecular scaffold. nih.gov

Another strategy involves the insertion of specific π-bridges, such as thiophene, between the donor and acceptor moieties. This can lead to a more planar and rigid structure, enhancing the overlap of frontier molecular orbitals and improving the radiative transition rate, which is particularly important for achieving high photoluminescence quantum yields in the red and near-infrared regions. researchgate.net

Supramolecular Assemblies and Intermolecular Interactions

Beyond the properties of individual molecules, the arrangement of molecules in the solid state, governed by supramolecular assemblies and intermolecular interactions, plays a critical role in the performance of organic electronic devices. These interactions can influence charge transport, photophysical properties, and morphology of thin films.

For derivatives of this compound, various non-covalent interactions can drive their self-assembly into ordered structures:

π-π Stacking: The aromatic rings of the thiophene and diphenylamino groups can interact through π-π stacking, facilitating intermolecular charge transport.

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding can provide directionality to the self-assembly process. thieme-connect.de

Van der Waals Forces: These forces, particularly from alkyl side chains, can further enhance the packing and ordering of the molecules. thieme-connect.de

The formation of well-defined two-dimensional (2D) nanosheets through the self-assembly of thiophene-containing molecules has been reported, driven by a combination of π-π stacking, S-S interactions, and weak hydrogen bonding. thieme-connect.de The ability to control these supramolecular assemblies is key to fabricating high-performance organic electronic devices. For instance, in dye-sensitized solar cells, aggregation of dye molecules on the semiconductor surface, often driven by intermolecular interactions, can affect the device performance. researchgate.net J-aggregation, a specific type of side-by-side assembly, can sometimes be beneficial by broadening the absorption spectrum. researchgate.net

Dendrimeric and Branched Architectures in this compound Systems

Incorporating this compound units into dendrimeric and branched architectures is a sophisticated strategy to create materials with unique and enhanced properties. Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure, consisting of a central core, repeating branched units (dendrons), and terminal functional groups.

When this compound or related triarylamine moieties are used as building blocks, the resulting dendrimers can exhibit:

Efficient Light-Harvesting: The multiple chromophoric units in a dendrimer can act as an antenna system, absorbing light and funneling the energy to a central core or a specific trap site. acs.org This has been observed in triarylamine dendrimers where excitations are efficiently transferred from the dendrons to a core. researchgate.netacs.org

Enhanced Two-Photon Absorption (TPA): Dendrimers based on bis-(diphenylamino)stilbene have shown very large TPA cross-sections, making them promising for applications in optical power limiting and bio-imaging. mdpi.com

Modulated Charge Transfer: In bipolar dendrimers containing both donor (like carbazole) and acceptor units, the rate of photoinduced electron transfer can be controlled by the number of acceptor units present in the molecule. acs.org

High Stability of Charged Species: Dendritic structures can effectively delocalize positive charges, leading to the formation of stable radical cations, dications, and even tetracations upon oxidation. researchgate.net This is particularly relevant for applications in electrochromic devices and as charge-transporting materials.

A study on N,N,N',N'-tetrakis-(4-diphenylamino-phenyl)-thiophene-2,5-diamine, a dendritic compound, revealed its reversible oxidation in three separate steps to form stable cationic species. researchgate.net The spin density in the monocation was found to be delocalized on the central thiophene moiety and neighboring nitrogen atoms, confirming the effective electronic communication within the dendritic structure. researchgate.net

Advanced Spectroscopic and Characterization Techniques for 2 N,n Diphenylamino Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-(N,N-diphenylamino)thiophene. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be confirmed.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the thiophene (B33073) ring and the two phenyl groups are expected. The thiophene protons typically appear in the aromatic region, with their chemical shifts and coupling patterns being characteristic of a 2-substituted thiophene ring. The protons of the diphenylamino group will also resonate in the aromatic region, likely as complex multiplets due to overlapping signals.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The carbons of the thiophene ring can be distinguished from those of the phenyl rings based on their characteristic chemical shifts. For instance, the carbon atoms directly bonded to the sulfur and nitrogen atoms will exhibit shifts influenced by the electronegativity of these heteroatoms. The expected chemical shift ranges for the different carbon environments are summarized in the table below.

Carbon EnvironmentExpected ¹³C Chemical Shift Range (ppm)
Thiophene Ring Carbons110-150
Phenyl Ring Carbons120-150
Quaternary Phenyl Carbons (C-N)140-150

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to further confirm the structural assignments by establishing correlations between protons and carbons.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to its exact mass. The presence of sulfur would also be indicated by the characteristic isotopic pattern of the molecular ion peak, with a notable M+2 peak due to the natural abundance of the ³⁴S isotope.

Electron ionization (EI) is a common method that can induce fragmentation of the molecular ion. The fragmentation pattern of this compound would likely involve the cleavage of the C-N bond and fragmentation of the thiophene and phenyl rings. Common fragmentation pathways for related thiophene derivatives often involve the loss of the thiophene ring or side chains.

IonDescriptionExpected m/z
[M]⁺Molecular Ion~251
[M - C₆H₅]⁺Loss of a phenyl group~174
[C₄H₄S]⁺Thiophene cation radical~84

Photoelectron Spectroscopy (PES) for Occupied Electronic Levels

Photoelectron spectroscopy (PES) is a technique that provides direct information about the energies of occupied electronic levels in a molecule. In a study of N,N-diphenyl-2-thiophenamine (DPTA), a synonym for this compound, comprehensive valence and core level PES measurements were conducted on the gas-phase molecule. diva-portal.org The experimental results, in conjunction with density functional theory (DFT) calculations, offered a detailed description of its molecular electronic structure. diva-portal.org

The electron-donating properties of this molecule are largely attributed to the significant contribution of the nitrogen lone-pair electrons (p(z)) to the highest occupied molecular orbital (HOMO). diva-portal.org The analysis of the C 1s photoelectron lines for both the triphenylamine (B166846) (TPA) and DPTA allowed for the resolution of contributions from different carbon atoms. The binding energies were explained by the interplay of two opposing effects: the electronegativity of the nitrogen and sulfur atoms, and the influence of the lone-pair electrons of these heteroatoms. diva-portal.org

OrbitalKey Contributing Atoms/GroupsSignificance
HOMONitrogen lone pair (p(z))Primary contributor to electron-donating properties. diva-portal.org
Core Levels (C 1s)Carbon atoms of thiophene and phenyl ringsBinding energies are influenced by both electronegativity of N and S and their lone-pair delocalization. diva-portal.org

Near Edge X-ray Absorption Spectroscopy (NEXAFS) for Unoccupied Electronic States

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for probing the unoccupied electronic states of a molecule. For N,N-diphenyl-2-thiophenamine (DPTA), the C K-edge NEXAFS spectrum has been investigated. diva-portal.org This technique provides insights into the lowest unoccupied molecular orbital (LUMO) and higher energy empty orbitals.

The study revealed that the energy of the LUMO is influenced by the location of the core hole created during the X-ray absorption process. diva-portal.org Specifically, the LUMO energy position differs depending on whether the core hole is on a carbon atom of the phenyl ring versus the thiophene ring. diva-portal.org The contribution of the sulfur atom of the thiophene ring to the LUMO and the empty density of states is believed to be a key factor in the enhanced performance of donor-π-acceptor molecules incorporating this moiety in optoelectronic devices. diva-portal.org

Spectroscopic FeatureKey ObservationImplication
C K-edge NEXAFSLUMO energy position is dependent on the core hole site (phenyl vs. thiophene ring). diva-portal.orgHighlights the localized nature of the core-hole and its influence on the unoccupied electronic structure.
Sulfur ContributionSulfur atom of the thiophene ring contributes to the LUMO and empty density of states. diva-portal.orgExplains the favorable electronic properties of thiophene-containing donor-acceptor molecules. diva-portal.org

Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics

In such donor-acceptor systems, photoexcitation typically leads to the formation of a singlet excited state. rsc.org In polar solvents, this initial excited state can rapidly evolve into a charge transfer (CT) state. rsc.org Transient absorption spectroscopy can monitor the spectral signatures of these different excited states, allowing for the determination of their lifetimes and the kinetics of their interconversion. The dynamics are often influenced by the solvent polarity, with more polar solvents favoring the formation and stabilization of the CT state. rsc.org

Cyclic Voltammetry and Spectroelectrochemistry for Redox Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to characterize the redox properties of a molecule, providing information on its oxidation and reduction potentials. The oxidation of several 2-diphenylamino-substituted thiophenes has been studied using cyclovoltammetric and spectroelectrochemical measurements. These studies have demonstrated the formation of radical cations in the first electrochemical oxidation step.

Depending on the substitution pattern, these radical cations can undergo various follow-up reactions. Spectroelectrochemistry, which combines electrochemical measurements with spectroscopic techniques like UV-Vis-NIR, allows for the in-situ characterization of the charged species (radical cations and dications) that are generated.

ProcessTechniqueInformation Obtained
OxidationCyclic VoltammetryOxidation potential, reversibility of the redox process.
Characterization of Oxidized SpeciesSpectroelectrochemistry (UV-Vis-NIR)Electronic absorption spectra of radical cations and dications.

Atomic Force Microscopy (AFM) for Film Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that is used to image the surface topography of thin films at the nanoscale. The morphology of thin films of organic semiconductors is a critical factor that influences their performance in devices.

While specific AFM studies on this compound thin films are not widely reported, AFM has been extensively used to characterize the morphology of thin films of other thiophene-based materials. These studies provide information on parameters such as surface roughness, grain size, and the presence of crystalline or amorphous domains. For instance, AFM has been used to visualize the surface of plasma-polymerized pure thiophene thin films, revealing details about their granularity and three-dimensional structure. researchgate.net The deposition technique, such as vapor deposition or solution shearing, can significantly impact the resulting film morphology, which can be effectively characterized by AFM.

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In XRD, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is measured. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice, including the crystal system, space group, and unit cell dimensions.

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. Despite extensive efforts, no published research articles or database entries containing the specific crystal structure determination for this compound could be located.

Studies on similar or related thiophene derivatives have utilized XRD to elucidate their molecular geometries and packing in the solid state. For instance, research on other substituted thiophenes has successfully employed this technique to determine key structural parameters. However, the specific crystallographic data for this compound remains unreported in the available scientific literature.

Therefore, it is not possible to provide a data table with the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and other refined structural parameters for this compound at this time. The determination of these crystallographic details would require the synthesis of a suitable single crystal of the compound followed by experimental analysis using a single-crystal X-ray diffractometer. Such an analysis would provide valuable insights into the molecule's conformation, intermolecular interactions, and solid-state packing arrangement.

Conclusion and Future Research Directions

Summary of Key Research Findings for 2-(N,N-Diphenylamino)thiophene

This compound has emerged as a significant building block in the field of organic electronics due to its unique chemical structure and properties. georganics.sknih.govepa.gov Research has primarily focused on its role as a hole-transporting material (HTM) in various optoelectronic devices. researchgate.netacs.orgnih.gov The incorporation of the electron-rich diphenylamino group onto the thiophene (B33073) core results in a molecule with favorable electronic and physical characteristics. nih.gov

Key findings from various studies indicate that derivatives of this compound exhibit good thermal stability and solubility in common organic solvents, which are crucial for solution-based processing of electronic devices. rsc.orgrsc.org Spectroelectrochemical studies have been instrumental in understanding the oxidation behavior of these compounds, revealing the formation of stable radical cations and dications, a desirable trait for efficient charge transport. researchgate.netnih.gov The oxidative coupling of this compound and its derivatives has been shown to produce N,N'-persubstituted 5,5'-diamino-2,2'-bithiophenes, which are promising candidates for HTMs. researchgate.net

Furthermore, the strategic functionalization of the this compound scaffold has led to the development of materials with tailored properties. For instance, introducing different substituents on the thiophene or phenyl rings can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, allowing for better energy level alignment with other components in a device, such as perovskite absorbers in solar cells. nih.govnih.gov This tunability is essential for optimizing device performance, including power conversion efficiency and stability. nih.gov

The versatility of this compound extends to its use in the synthesis of more complex molecular architectures, including dendrimers and polymers. rsc.orgacs.org These larger molecules often exhibit enhanced properties compared to their monomeric counterparts, such as improved film-forming capabilities and charge mobility. nih.gov Research has demonstrated the successful application of these materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells (PSCs), highlighting the broad potential of this compound class. nih.govbohrium.comrsc.org

Remaining Challenges in Synthesis and Characterization

Despite the progress, several challenges persist in the synthesis and characterization of this compound and its derivatives. One of the primary synthetic hurdles is achieving high yields and purity, particularly in multi-step reaction sequences. The synthesis often involves transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which can be sensitive to reaction conditions and require careful optimization to minimize side products. vulcanchem.comresearchgate.netmdpi.com The purification of the final products, often requiring column chromatography, can be a bottleneck in scaling up production for potential commercial applications. vulcanchem.com

Another challenge lies in the regioselective functionalization of the thiophene ring. researcher.life Controlling the position of substituents is crucial for fine-tuning the electronic properties of the molecule. While methods for direct C-H activation and other regioselective reactions are being explored, they often require specific directing groups or catalysts, adding complexity to the synthesis. researcher.life

In terms of characterization, a comprehensive understanding of the structure-property relationships requires a combination of advanced analytical techniques. While techniques like cyclic voltammetry and UV-Vis spectroscopy provide valuable information about the electronic properties, a deeper understanding of the molecular packing and morphology in the solid state is needed. researchgate.netnih.gov These characteristics are critical for charge transport in thin-film devices and are often investigated using techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM). bohrium.com Correlating the molecular structure with the resulting thin-film morphology and, ultimately, device performance remains a complex and ongoing area of research. bohrium.com

Furthermore, the long-term stability of these materials under operational stress in electronic devices is a critical factor that requires more extensive investigation. While some studies have reported good thermal stability, the photochemical and operational stability, especially in the presence of oxygen and moisture, needs to be thoroughly evaluated to ensure the longevity of devices incorporating these materials. rsc.org

Prospects for Enhanced Performance in Organic Electronic Devices

The prospects for enhancing the performance of organic electronic devices using this compound-based materials are promising. The inherent versatility of the thiophene and diphenylamine (B1679370) moieties allows for extensive molecular engineering to optimize their properties for specific applications. researchgate.net

For Organic Light-Emitting Diodes (OLEDs): By modifying the core structure and peripheral substituents, it is possible to develop host and dopant materials with improved charge injection/transport balance, higher photoluminescence quantum yields, and better color purity. rsc.orgmdpi.com For instance, incorporating triphenylamine (B166846) donor groups has been shown to lead to OLEDs with high luminance and low turn-on voltages. rsc.org Future work could focus on designing blue-emitting materials with high efficiency and stability, which remains a significant challenge in the OLED field. semanticscholar.org

For Organic Field-Effect Transistors (OFETs): The charge carrier mobility of this compound-based materials can be enhanced by promoting intermolecular π-π stacking and achieving a well-ordered molecular packing in the solid state. bohrium.com The design of molecules with planar backbones and appropriate side chains to control solubility and film morphology is a key strategy. rsc.org Solution-shearing techniques have already shown promise in fabricating highly crystalline thin films with good p-channel activity. bohrium.com

For Perovskite Solar Cells (PSCs): As hole-transporting materials (HTMs), derivatives of this compound can be engineered to have optimal energy level alignment with the perovskite layer, facilitating efficient hole extraction and minimizing energy loss. nih.govnih.gov Research has shown that HTMs with diphenylamino substituents can lead to impressive power conversion efficiencies and improved long-term stability in PSCs. nih.gov Future efforts will likely focus on developing dopant-free HTMs to simplify device fabrication and improve stability, as well as exploring the role of the sulfur atom in the thiophene ring in passivating defects at the perovskite interface. nih.gov

Emerging Research Avenues and Interdisciplinary Connections

The unique properties of this compound are opening up new research avenues and fostering interdisciplinary collaborations.

Thermoelectric Materials: The development of thiophene-based derivatives with high electrical conductivity and low thermal conductivity is an emerging area of interest for thermoelectric applications, which involve the direct conversion of heat into electrical energy. researcher.life Composites of these organic materials with inorganic nanostructures like single-walled carbon nanotubes have shown promising thermoelectric performance. researcher.life

Sensors: The electron-rich nature of the this compound system makes it a potential candidate for chemical sensors. smolecule.com The interaction of the molecule with specific analytes can lead to changes in its optical or electronic properties, such as fluorescence or conductivity, which can be used for detection. For example, derivatives have been explored as fluorescent probes for detecting cyanide anions. ossila.com

Bioelectronics: The interface between organic electronics and biology is a rapidly growing field. The biocompatibility of certain thiophene-based polymers makes them suitable for applications in biosensors, drug delivery systems, and tissue engineering. mdpi.comopenmedicinalchemistryjournal.com The ability to functionalize this compound with biocompatible groups could pave the way for its use in these interdisciplinary areas.

Nonlinear Optics: The extended π-conjugated systems present in some derivatives of this compound can give rise to nonlinear optical (NLO) properties. epo.org These materials could find applications in areas such as optical switching, frequency conversion, and optical data storage. Further investigation into the NLO properties of these compounds could lead to the development of new materials for advanced photonic devices.

Q & A

Q. What are the optimized synthetic routes for 2-(N,N-Diphenylamino)thiophene, and how can purity be validated?

  • Methodological Answer : A common approach involves thionation of γ-ketoamides using Lawesson's reagent, followed by cyclization via intramolecular nucleophilic attack. For example, tertiary γ-ketoamides derived from thiophene precursors are thionated to form thioxoamides, which cyclize to yield the target compound. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate) is critical. Validate purity using TLC (Rf comparison) and NMR spectroscopy. For instance, 1H^1H NMR should show distinct peaks for aromatic protons (δ 6.8–7.5 ppm) and the N,N-diphenylamino group (δ 3.5–4.0 ppm for alkyl linkages if present). IR can confirm C=S or C-N stretches .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :
  • 1H^1H and 13C^{13}C NMR : Assign aromatic protons and carbons, with deshielding effects indicating electron-withdrawing/donating substituents. For example, formyl groups in derivatives cause downfield shifts (δ 9.5–10.0 ppm) .
  • X-ray Crystallography : Resolve molecular geometry and substituent orientation. A triclinic crystal system (space group P -1) with unit cell dimensions (e.g., a = 8.1157 Å, α = 82.377°) has been reported for related compounds .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peaks via ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitution in this compound derivatives?

  • Methodological Answer : Regioselectivity depends on the electronic environment and reaction mechanism:
  • Vilsmeier-Haack Formylation : The electrophile (ClCH=NMe2+_2^+) targets the most electron-rich position adjacent to the N,N-diphenylamino group (para to sulfur). This yields 4-formyl derivatives .
  • Lithiation-Electrophilic Quenching : Deprotonation with n-BuLi occurs at the 5´-position (α to sulfur due to acidity), followed by DMF quenching to form 5´-formyl derivatives. Monitor selectivity via 1H^1H NMR (e.g., 5´-H proton at δ 7.05–7.11 ppm) .

Q. What computational methods predict the electronic properties of this compound-based materials?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO-LUMO gaps). For example, HOMO localization on the diphenylamino group indicates charge-transfer potential .
  • TD-DFT : Simulate UV-Vis absorption spectra (e.g., λmax ≈ 450 nm for π→π* transitions) and compare with experimental data from UV-Vis spectroscopy .

Q. How should contradictory data in substituent effects on reactivity be resolved?

  • Methodological Answer :
  • Control Experiments : Vary solvents (polar vs. nonpolar) and substituents (e.g., electron-donating -OCH3_3 vs. withdrawing -NO2_2) to isolate electronic vs. steric effects. For example, polar solvents stabilize charge-separated intermediates in SNAr reactions .
  • Cross-Validation : Combine multiple techniques (e.g., Hammett plots for substituent constants vs. reaction rates) and compare with literature data .

Q. What methodologies assess the environmental stability of this compound under oxidative conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose the compound to UV light (λ = 254 nm) or H2 _2O2 _2/Fe2+^{2+} (Fenton’s reagent) and monitor decomposition via HPLC.
  • EPR Spectroscopy : Detect radical intermediates (e.g., thiophene-centered radicals) to elucidate degradation pathways .

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2-(N,N-Diphenylamino)thiophene
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2-(N,N-Diphenylamino)thiophene

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